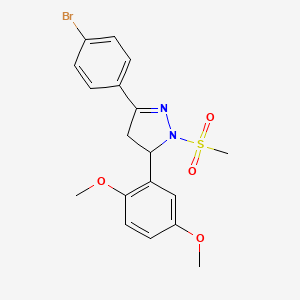

![molecular formula C13H22Cl2N4O B2629159 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride CAS No. 2137960-05-3](/img/structure/B2629159.png)

2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride” is a piperazine-based derivative . It is a metabolite of buspirone .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C13H20N4O.2ClH/c18-12-10-4-2-1-3-5-11 (10)15-13 (16-12)17-8-6-14-7-9-17;;/h14H,1-9H2, (H,15,16,18);2*1H . This indicates that the compound has a complex structure with multiple rings and functional groups. Physical and Chemical Properties Analysis

This compound has a molecular weight of 321.25 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Research has led to the synthesis of derivatives related to 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride, demonstrating antiproliferative activity against various human cancer cell lines. For instance, derivatives were evaluated for their effect using the MTT assay against cancer cell lines, with certain compounds showing good activity, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial Activity

Another significant application is in the development of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from related compounds. These newly synthesized compounds were tested against various microorganisms, showing high antimicrobial activity, which suggests a promising avenue for the development of new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).

Anti-inflammatory and Anticancer Activity

Derivatives incorporating the chemical structure of interest have been synthesized and evaluated for their anti-inflammatory and anticancer activities. These efforts have produced compounds with notable efficacy, including selective influence on cancer cell lines and remarkable anti-inflammatory activity. This research underscores the dual therapeutic potential of such derivatives in treating inflammation and cancer (Ghule, Deshmukh, & Chaudhari, 2013).

Monoamine Oxidase Inhibition

The pursuit of novel treatments for mood disorders has led to the synthesis of compounds designed as selective inhibitors of monoamine oxidase-A (MAO-A), an enzyme implicated in the pathophysiology of depression. Compounds derived from the core structure have exhibited significant inhibitory activity, presenting a potential for the development of new antidepressant medications (Kaya, Yurttaş, Sağlık, Levent, Özkay, & Kaplancıklı, 2017).

Estrogen Receptor Binding Affinity

The integration of pyrimidine-piperazine with chromene and quinoline has led to the synthesis of compounds with significant estrogen receptor binding affinity. This research contributes to the understanding of molecular interactions at the estrogen receptor, potentially informing the design of novel therapeutic agents for estrogen receptor-positive cancers (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O.2ClH/c18-12-10-4-2-1-3-5-11(10)15-13(16-12)17-8-6-14-7-9-17;;/h14H,1-9H2,(H,15,16,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRDECPGEUYALG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=C(NC2=O)N3CCNCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2629079.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2629081.png)

![phenyl 4-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate](/img/structure/B2629082.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2629086.png)

![1-(4-chlorophenyl)-3-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2629087.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)

![N-[1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2629094.png)

![ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)

![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]propanamide](/img/structure/B2629097.png)

![3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2629099.png)